4-(3-Chloropyrazin-2-yl)cyclohexanone
Description
4-(3-Chloropyrazin-2-yl)cyclohexanone is a cyclohexanone derivative featuring a 3-chloropyrazine substituent at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol.
Properties
CAS No. |
1227068-81-6 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-(3-chloropyrazin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H11ClN2O/c11-10-9(12-5-6-13-10)7-1-3-8(14)4-2-7/h5-7H,1-4H2 |
InChI Key |
SLRPRMMGLOYTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=NC=CN=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physico-Chemical Differences
The following table summarizes key differences between 4-(3-Chloropyrazin-2-yl)cyclohexanone and selected analogs:
Key Observations:
- Nitrogen vs. Hydrocarbon Substituents: The pyrazine group in the target compound introduces N-heteroatoms, increasing polarity compared to phenyl or alkyl-substituted analogs like 4-(4-Chlorophenyl)cyclohexanone or Nutclone. This likely enhances solubility in polar solvents and may alter pharmacological behavior .
- Molecular Weight: The target compound’s molecular weight (222.67 g/mol) is intermediate between simpler derivatives (e.g., Nutclone, 114.19 g/mol) and bulkier analogs like M1 (394.55 g/mol). This affects volatility and separation processes, as noted in VLE studies for cyclohexanone-related mixtures .
- Synthetic Routes: Derivatives such as M1 and 4-(4-Chlorophenyl)cyclohexanone are synthesized via Claisen-Schmidt condensations or Knoevenagel reactions .
Challenges in Separation and Analysis
Vapor-liquid equilibrium (VLE) data for cyclohexanone derivatives () indicate that separation of isomeric or structurally similar compounds (e.g., chlorophenyl vs. chloropyrazinyl) may require advanced models like COSMO-RS for accurate predictions. The pyrazine group’s polarity could complicate distillation, favoring chromatographic methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
